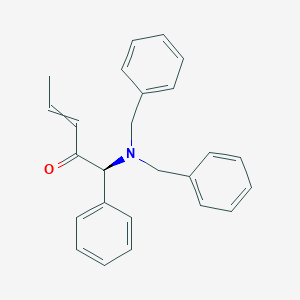

(1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one

Description

Properties

CAS No. |

648895-42-5 |

|---|---|

Molecular Formula |

C25H25NO |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one |

InChI |

InChI=1S/C25H25NO/c1-2-12-24(27)25(23-17-10-5-11-18-23)26(19-21-13-6-3-7-14-21)20-22-15-8-4-9-16-22/h2-18,25H,19-20H2,1H3/t25-/m0/s1 |

InChI Key |

ZXOZXWZLOZXIMM-VWLOTQADSA-N |

Isomeric SMILES |

CC=CC(=O)[C@H](C1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

CC=CC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one typically involves the following steps:

Formation of the Dibenzylamino Group: This step involves the reaction of benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide to form dibenzylamine.

Formation of the Pent-3-en-2-one Backbone: This can be achieved through an aldol condensation reaction between acetone and an appropriate aldehyde, followed by dehydration to form the enone structure.

Coupling of the Dibenzylamino Group with the Enone Backbone: This step involves the reaction of the dibenzylamine with the enone in the presence of a suitable catalyst, such as palladium on carbon, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized products.

Reduction: Reduction reactions can convert the enone group to an alcohol or alkane, depending on the reagents and conditions used.

Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products

Oxidation: Epoxides, ketones, and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Various substituted dibenzylamino derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.

Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Binding: It can be used to study protein-ligand interactions.

Medicine

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.

Industry

Material Science: The compound can be used in the development of new materials with specific properties.

Agriculture: It can be used as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis, and properties:

Key Observations:

Structural Variations :

- Substituents : The target compound’s α,β-unsaturated ketone distinguishes it from saturated ketones (e.g., ) or carbamate-protected analogs ().

- Stereochemistry : Enantioselective synthesis is critical for (1S)-configured compounds, as seen in the separation of (1R,4R) and (1S,4S) diastereomers in cyclohexylpiperazine derivatives .

- Functional Groups : Thioesters () and silyl-protected indoles () alter reactivity compared to the target compound’s simple ketone.

Synthetic Efficiency: Yields for dibenzylamino-containing ketones range from 63% to 84%, suggesting moderate efficiency . High-yield protocols (e.g., 92–98% in ) often employ optimized conditions like LiAlH₄ reduction or acidic deprotection .

Physicochemical Properties :

- Melting points correlate with crystallinity; oily states (e.g., ) imply lower symmetry or branching.

- IR spectra consistently show C=O stretches at ~1750 cm⁻¹ and N-H stretches at ~3277 cm⁻¹ .

Research Findings and Challenges

Stereochemical Control: Separation of diastereomers (e.g., ) requires chromatographic purification, a hurdle for scalable synthesis of (1S)-configured compounds . Chiral auxiliaries (e.g., oxazolidinones in ) may enhance enantioselectivity .

Reactivity Differences :

- α,β-unsaturated ketones (like the target compound) are prone to Michael additions, unlike saturated analogs .

- Silyl-protected indoles () exhibit unique electronic effects, altering nucleophilic attack sites .

Applications: Dibenzylamino-ketones are precursors to bioactive molecules (e.g., protease inhibitors in ) or ligands in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.